Benzyl 1-benzylpiperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-benzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used primarily in scientific research and as a synthetic intermediate .
Mechanism of Action
Target of Action
It is structurally similar to benzylpiperazine (bzp), which is known to have euphoriant and stimulant properties . BZP’s effects are similar to amphetamine , suggesting that it may interact with similar targets, such as monoamine transporters or receptors.
Mode of Action
BZP is known to act as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin , which are neurotransmitters involved in mood regulation and reward mechanisms.
Biochemical Pathways
If it acts similarly to bzp, it might influence the monoaminergic system, affecting the release, reuptake, and degradation of monoamine neurotransmitters . This could lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Pharmacokinetics
Bzp is known to be metabolized in the liver and excreted renally . The bioavailability of Benzyl 1-benzylpiperazine-2-carboxylate would depend on factors such as its absorption rate, metabolic stability, and the extent of its distribution in the body.
Result of Action
If it acts similarly to bzp, it might lead to increased neurotransmission due to elevated levels of monoamine neurotransmitters in the synaptic cleft . This could result in stimulant and euphoriant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-benzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or chloroform. The product is then purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-benzylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Benzyl 1-benzylpiperazine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the effects of piperazine derivatives on biological systems.
Medicine: As a potential therapeutic agent for various conditions.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A compound with similar stimulant and euphoriant properties.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with similar pharmacological effects.
Uniqueness
Benzyl 1-benzylpiperazine-2-carboxylate is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other piperazine derivatives. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
benzyl 1-benzylpiperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)18-13-20-11-12-21(18)14-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFIVBEELNHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598840 |
Source
|
Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253226-48-0 |
Source
|
Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.